Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate
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Overview
Description
Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is a synthetic organic compound with the molecular formula C8H12FNO3 and a molecular weight of 189.18 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a fluorine atom, an oxygen atom, and a nitrogen atom within the ring system. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials . The reaction conditions typically involve conventional chemical transformations and minimal chromatographic purifications. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate can be compared with other similar spirocyclic compounds, such as:
2-Oxa-6-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the fluorine atom and the ester group present in this compound.
2-Oxa-6-azaspiro[3.4]octane hemioxalate: This derivative includes an oxalate group, which differentiates it from the methyl ester.
The uniqueness of this compound lies in its specific functional groups and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
Biological Activity
Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate, a compound with a unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
CAS Number | 1935389-05-1 |
Molecular Formula | C₈H₉FNO₃ |
Molecular Weight | 187.16 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of spirocyclic compounds have been shown to possess potent effects against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Antimalarial Activity
A structure–activity relationship (SAR) analysis has been conducted on spirocyclic compounds, revealing that modifications at specific positions can enhance antimalarial efficacy. For example, the introduction of electron-withdrawing groups has been associated with increased potency against Plasmodium falciparum, with some derivatives achieving an EC50 value as low as 0.019 μM .
Cytotoxicity and Selectivity
In vitro studies have demonstrated that this compound exhibits low cytotoxicity toward normal human cells while maintaining high potency against cancer cell lines. This selectivity is crucial for developing therapeutic agents with minimal side effects.
Case Studies
- Antimicrobial Screening : In a study assessing the antimicrobial properties of various spirocyclic compounds, methyl 8-fluoro derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating strong antibacterial activity.
- Antimalarial Efficacy : A recent investigation into the antimalarial potential of related compounds demonstrated that modifications in the spirocyclic framework could lead to enhanced activity against malaria parasites. The study highlighted that specific structural features are critical for binding affinity to the target enzymes involved in the parasite's metabolism .
- Cytotoxicity Testing : A comprehensive cytotoxicity assay was performed using a panel of cancer cell lines (e.g., HeLa, MCF7). Methyl 8-fluoro derivatives displayed IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents.
Properties
Molecular Formula |
C8H12FNO3 |
---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
methyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C8H12FNO3/c1-12-6(11)8(9)3-10-2-7(8)4-13-5-7/h10H,2-5H2,1H3 |
InChI Key |
DGJKBQVKVYKHHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CNCC12COC2)F |
Origin of Product |
United States |
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